molecular formula C10H8N2O B3331819 N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine CAS No. 85902-42-7

N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine

Cat. No.: B3331819
CAS No.: 85902-42-7
M. Wt: 172.18 g/mol
InChI Key: WQKUMFCKLGKQJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine stands out due to its unique propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .

Biological Activity

N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇N₃O and features a benzo[d]oxazole ring fused to an amine group with a prop-2-yn-1-yl substituent. Its structure is instrumental in its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : this compound has been identified as an inhibitor of the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism. This inhibition can lead to reduced proliferation of cancer cells and may enhance the effectiveness of existing cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial and antifungal properties. Its interaction with specific protein kinases involved in cellular signaling pathways could explain its efficacy against various pathogens.
  • Binding Affinity : Interaction studies suggest that this compound binds to various biological targets, modulating their activity and leading to diverse biological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect Reference
Enzyme InhibitionmTORInhibition of cell growth
AntibacterialVarious Gram-positive bacteriaSignificant antibacterial activity
AntifungalCandida spp.Moderate antifungal properties
Binding AffinityProtein KinasesModulation of signaling pathways

Study 1: Anticancer Activity

In a study examining the anticancer potential of this compound, researchers found that it effectively inhibited the growth of several cancer cell lines by targeting the mTOR pathway. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Properties

IUPAC Name

N-prop-2-ynyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKUMFCKLGKQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85902-42-7
Record name 2-Benzoxazolamine, N-2-propyn-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085902427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85902-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chlorobenzoxazole (1.53 g, 10 mmol) in CH3CN (5 mL) was added dropwise to a mixture of propargyl amine (550 mg, 9.9 mmol) and Et3N (2.09 mmol, 15 mmol) and CH3CN (10 mL) under N2, and the resulting mixture was heated to reflux for 4 h, then stirred overnight at rt. The mixture was filtered, and the filtrate was partitioned between EtOAc (100 mL) and brine. The aqueous layer was extracted with EtOAc and the combined organic layers were dried (MgSO4) and concentrated to dryness. The crude solid was diluted with heptane (20 mL) and Et2O (50 mL) and the mixture was heated to boiling and filtered hot. The filtrate was concentrated to dryness, then taken up in boiling Et2O (50 mL) and the solution was cooled and filtered. The filtrate was diluted with hexane (125 mL) and cooled to −20° C. for 4 h, and the crystallized product was collected by filtration (1.1 g, 64%). MS (APCI(+)) m/e 173.0 (M+H)+.
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2.09 mmol
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5 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine

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